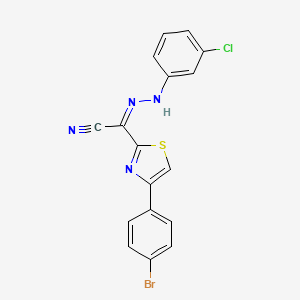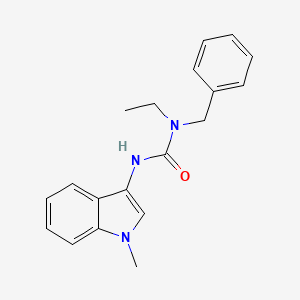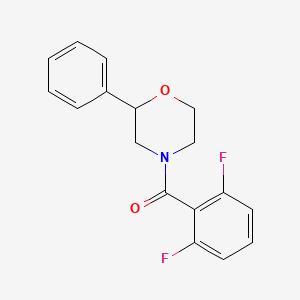![molecular formula C25H23N3O2S2 B2520169 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1795482-81-3](/img/structure/B2520169.png)
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a complex molecule that likely exhibits biological activity due to its structural features, which include a thieno[3,2-d]pyrimidin-4(3H)-one core. This core is a common motif in various compounds with diverse biological activities, such as cyclin-dependent kinase inhibitors, anthelmintic agents, and antitumor agents .
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives involves condensation, chlorination, and nucleophilic substitution reactions . Similarly, the synthesis of other thieno[2,3-d]pyrimidin-4-yl hydrazone analogues involves the optimization of the heteroaryl moiety at the hydrazone with substituted phenyl groups . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by the presence of a thieno[3,2-d]pyrimidin-4(3H)-one scaffold, which is a bicyclic system containing sulfur and nitrogen heteroatoms. This scaffold is known to interact with various biological targets, and modifications on this core can lead to changes in biological activity and selectivity .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes and furfural, as well as reactions with nucleophiles such as thiourea, aniline, piperidine, morpholine, and hydrazine hydrate . These reactions can be used to introduce different substituents on the core structure, potentially leading to new compounds with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The presence of heteroatoms and substituents can affect properties such as solubility, melting point, and stability. The characterization of these compounds typically involves IR, H NMR, and Mass spectral studies, which provide information about the functional groups and molecular weight . The specific properties of the compound would need to be determined experimentally.
Relevant Case Studies
While there are no direct case studies on the specific compound, related thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been evaluated for various biological activities. For example, some derivatives have been tested as cyclin-dependent kinase inhibitors, showing potency and selectivity in inhibiting CDK4 . Others have been synthesized and evaluated as anthelmintic agents, exhibiting moderate to good activity against earthworms . Additionally, certain derivatives have been designed as dual inhibitors of dihydrofolate reductase and thymidylate synthase, with potent antitumor activity . These studies provide a context for the potential applications of the compound .
Aplicaciones Científicas De Investigación
Pharmacological Properties and Mechanisms of Action
Selective NMDA Receptor Antagonists
Certain compounds, similar in complexity to the one mentioned, have been studied for their selective antagonistic properties on NMDA receptors, specifically targeting subunits like GluN2B. These studies provide insights into the development of treatments for disorders like major depressive disorder, showcasing the potential for compounds with specific structural features to modulate neurotransmitter systems in the brain (R. Garner et al., 2015).
Cellular Proliferation in Tumors
Research has also delved into the use of specific chemical markers for imaging tumor proliferation, assessing the safety and effectiveness of compounds in visualizing tumor growth dynamics. This highlights the diagnostic and therapeutic monitoring potential of structurally specific agents in oncology (F. Dehdashti et al., 2013).
Metabolic and Mitochondrial Functions
Studies on compounds affecting mitochondrial functions have implications for metabolic diseases and neurological disorders. For instance, dietary pyrroloquinoline quinone influences mitochondrial-related metabolism and may impact energy metabolism and neurologic function in humans, suggesting potential therapeutic applications for metabolic and degenerative diseases (C. Harris et al., 2013).
Therapeutic Applications
Anti-Inflammatory and Allergic Responses
Research into compounds with anti-inflammatory properties has shown potential for treating mast cell-mediated allergic inflammation. This opens avenues for developing treatments for allergic inflammatory diseases by modulating histamine release and pro-inflammatory cytokines (I. Je et al., 2015).
Antimalarial Therapy
The effectiveness of 8-aminoquinoline compounds in treating malaria, including drug-resistant strains, underscores the importance of structural features in developing antimalarial drugs. Such studies contribute to the ongoing efforts to combat malaria with novel therapeutic agents (J. Nankabirwa et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-17-8-10-18(11-9-17)15-28-24(30)23-20(12-14-31-23)26-25(28)32-16-22(29)27-13-4-6-19-5-2-3-7-21(19)27/h2-3,5,7-12,14H,4,6,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEMSIZSCVSKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2520086.png)
![1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B2520087.png)
![(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2520089.png)


![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2520095.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2520098.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2520099.png)
![Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2520100.png)
![6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2520101.png)
![N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2520102.png)

